5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole class of heterocyclic compounds . These compounds are characterized by a five-membered ring structure containing two carbons, one oxygen atom, and two nitrogen atoms . The 1,3,4-oxadiazoles are known for their broad range of chemical and biological properties .
Scientific Research Applications
Organic Synthesis
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine: can serve as a versatile synthon in organic chemistry, particularly in the synthesis of heterocyclic compounds. Its methylthio group can act as a sulfur donor in various reactions, enabling the construction of sulfur-containing molecules which are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Development
This compound’s structural motif is found in many biologically active molecules. It can be used to develop novel pharmaceuticals, especially those targeting neurological disorders where sulfur-containing compounds have shown efficacy .
Agrochemical Formulations
The methylthio moiety is a common feature in many pesticides and herbicides. As such, 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine could be a precursor in the synthesis of new agrochemicals with improved safety and efficacy profiles .
Material Science
In material science, this compound could be investigated for the development of new polymeric materials. Its ability to act as a crosslinking agent due to its reactive amine group could be particularly valuable in creating polymers with enhanced thermal stability .
Analytical Chemistry
The compound’s unique structure allows it to be a potential candidate for use as a derivatization agent in analytical chemistry, aiding in the detection and quantification of various substances through techniques like HPLC or gas chromatography .
Environmental Science
In environmental science, 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine could be used to study the biodegradation of sulfur-containing organic compounds, which is crucial for understanding and mitigating pollution .
Chemical Education
Due to its interesting chemical properties and applications, this compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis strategies .
Catalysis
Finally, the compound could be explored as a ligand in catalysis, potentially enhancing the efficiency of certain reactions due to its ability to coordinate with metal ions and stabilize transition states .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5’-methylthioadenosine, are produced from s-adenosylmethionine (sam) during the polyamine synthesis process .
Mode of Action
It is known that 5’-methylthioadenosine, a similar compound, has a strong inhibitory effect . It is speculated that 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine might interact with its targets in a similar manner.
Biochemical Pathways
It is known that 5’-methylthioadenosine, a similar compound, is involved in the polyamine synthesis process .
Result of Action
It is known that 5’-methylthioadenosine, a similar compound, has been shown to suppress tumors by inhibiting tumor cell proliferation, invasion, and inducing apoptosis .
properties
IUPAC Name |
5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-9-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHNFAAADXFLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652811 | |
Record name | 5-[(Methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
502133-69-9 | |
Record name | 5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502133-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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